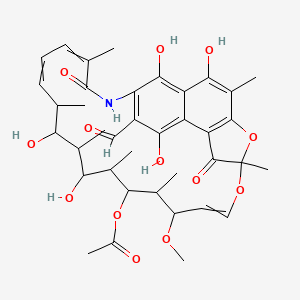
3-Formylrifamycin SV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylrifamycin SV is a synthetic antibiotic derived from the fermentation of the bacterium Streptomyces mediterranei. It is a member of the rifamycin family, known for its potent antibacterial properties. This compound is particularly significant due to its role as a precursor in the synthesis of rifampicin, an essential antibiotic used to treat tuberculosis, leprosy, and other bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylrifamycin SV typically involves the oxidation of rifamycin B. One common method includes the use of oxidizing agents such as potassium permanganate or manganese dioxide in an organic solvent like acetone . The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the formyl group at the 3-position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. For instance, a microreactor system can be used to couple two reaction steps and one purification step, resulting in a higher overall yield and reduced consumption of expensive reagents . This method is advantageous for large-scale production due to its controlled mixing, enhanced heat and mass transfer, and expanded reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Formylrifamycin SV undergoes various chemical reactions, including:
Oxidation: Conversion to rifamycin S using oxidizing agents.
Reduction: Reduction of the formyl group to a hydroxymethyl group.
Substitution: Reaction with primary amines and hydrazines to form imines and hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Primary amines, hydrazines in solvents like tetrahydrofuran.
Major Products:
Oxidation: Rifamycin S.
Reduction: 3-Hydroxymethylrifamycin SV.
Substitution: Imines and hydrazones.
Scientific Research Applications
3-Formylrifamycin SV has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various rifamycin derivatives.
Biology: Studied for its antibacterial properties and mechanism of action against bacterial RNA polymerase.
Mechanism of Action
The mechanism of action of 3-Formylrifamycin SV involves the inhibition of bacterial DNA-dependent RNA polymerase. This inhibition occurs at the initiation step of RNA synthesis, preventing the incorporation of the first purine nucleotide of the RNA chain . The compound binds to the RNA polymerase, blocking the enzyme’s activity and thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Rifampicin: A derivative of 3-Formylrifamycin SV, widely used as an antibiotic.
Rifabutin: Another rifamycin derivative with similar antibacterial properties.
Rifapentine: A long-acting rifamycin used in the treatment of tuberculosis.
Uniqueness: this compound is unique due to its formyl group at the 3-position, which allows for specific chemical modifications and derivatizations. This structural feature makes it a valuable intermediate in the synthesis of various rifamycin antibiotics .
Properties
IUPAC Name |
(26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQHOMJRFAQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H47NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864385 |
Source


|
| Record name | 8-Formyl-5,6,9,17,19-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-21-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40864385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
725.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
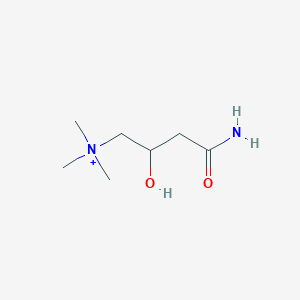
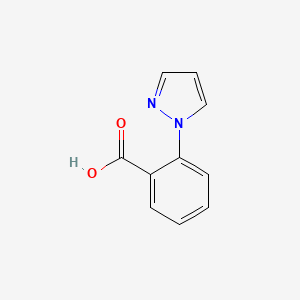
![2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B1227868.png)
![N-[3-(2-methylcyclohexyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-1,3-benzothiazol-2-amine](/img/structure/B1227869.png)
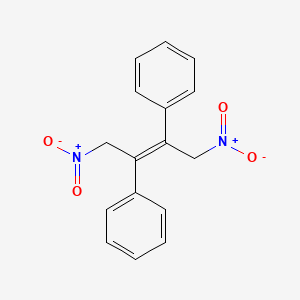
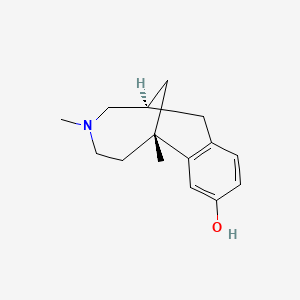
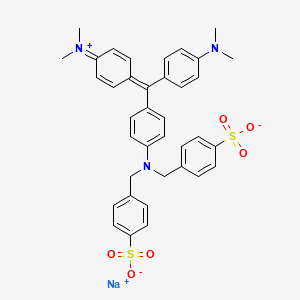
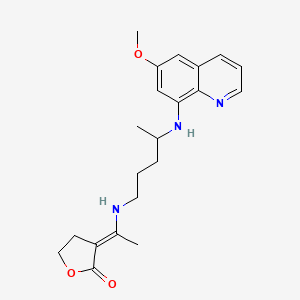
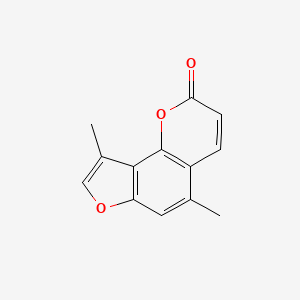

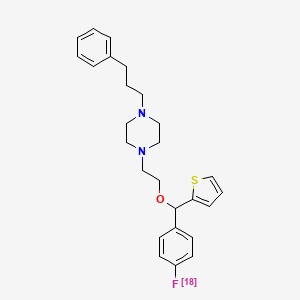
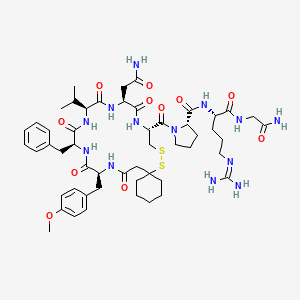
![4,5-Dichloro-3-isothiazolecarboxylic acid [1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1227883.png)
![2-(2,4-dimethoxyanilino)-N-[3-(4-methyl-1-piperazinyl)propyl]-4-quinolinecarboxamide](/img/structure/B1227885.png)
